

N-(3-Butynyl)phthalimide chemical properties and structure

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An In-depth Technical Guide to the Chemical Properties and Structure of N-(3-Butynyl)phthalimide

Introduction

N-(3-Butynyl)phthalimide is an organic compound that incorporates a phthalimide group and a terminal alkyne functional group.[1] This structure makes it a valuable reagent in organic synthesis, particularly in the construction of more complex molecules. The phthalimide group serves as a masked form of a primary amine, famously utilized in the Gabriel synthesis, while the terminal alkyne allows for a variety of coupling reactions, such as "click" chemistry. This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **N-(3-Butynyl)phthalimide**, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Identification

N-(3-Butynyl)phthalimide consists of a phthalimide core, where the nitrogen atom is substituted with a 3-butynyl group. The IUPAC name for this compound is 2-(but-3-yn-1-yl)isoindole-1,3-dione.[2] The presence of the terminal alkyne is a key feature, providing a reactive site for various chemical transformations.

Below is a diagram illustrating the key structural components of the molecule.



Structural components of N-(3-Butynyl)phthalimide Phthalimide Group N-(3-Butynyl)phthalimide 3-Butynyl Group Terminal Alkyne (C=CH)

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Key structural groups in N-(3-Butynyl)phthalimide.

Physicochemical Properties

The quantitative chemical and physical properties of **N-(3-Butynyl)phthalimide** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C12H9NO2	[1][3][4]
Molecular Weight	199.21 g/mol	[1][3][4]
CAS Number	14396-90-8	[1][3][5]
Appearance	Pale-yellow to Yellow-brown Solid	[3]
Melting Point	137-142 °C	[4][6]
IUPAC Name	2-but-3-ynylisoindole-1,3-dione	[2]
SMILES String	O=C1N(CCC#C)C(=O)c2ccccc	[4][6]
InChI Key	YIMNQWSIQLKYOZ- UHFFFAOYSA-N	[4][6]
Topological Polar Surface Area	37.4 Ų	[2][3]
Rotatable Bond Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Hydrogen Bond Donor Count	0	[3]

Experimental Protocols Synthesis via Gabriel Synthesis

N-(3-Butynyl)phthalimide can be synthesized using a modification of the Gabriel synthesis, a robust method for preparing primary amines. The general principle involves the N-alkylation of phthalimide.

Methodology:

• Deprotonation of Phthalimide: Potassium phthalimide is often used as the starting material.

Alternatively, phthalimide can be deprotonated using a base such as potassium hydroxide



(KOH) or sodium hydroxide (NaOH) in a suitable solvent to form the potassium salt in situ.[7] The nitrogen in phthalimide is acidic (pKa \approx 8.3) and readily deprotonated.[8]

- N-Alkylation: The resulting phthalimide anion, a potent nucleophile, is then reacted with an appropriate alkyl halide. For the synthesis of **N-(3-Butynyl)phthalimide**, a 4-halo-1-butyne (e.g., 4-bromo-1-butyne or 4-chloro-1-butyne) would be used. The reaction proceeds via an S_n2 mechanism.[7]
- Work-up and Purification: After the reaction is complete, the crude product is typically
 isolated by filtration and purified. Recrystallization from a suitable solvent, such as ethanol, is
 a common method to obtain the pure N-(3-Butynyl)phthalimide.[9]

Spectroscopic Characterization

To confirm the identity and purity of synthesized **N-(3-Butynyl)phthalimide**, several spectroscopic techniques are employed.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum would be expected to show signals corresponding to the aromatic protons of the phthalimide group, the methylene protons of the butynyl chain, and the terminal alkyne proton.
- 13C NMR: Shows the number and types of carbon atoms. Distinct signals would be observed for the carbonyl carbons, the aromatic carbons, the methylene carbons, and the sphybridized carbons of the alkyne.[2]
- 2. Infrared (IR) Spectroscopy:
- IR spectroscopy is used to identify the functional groups present in the molecule.[10][11] Key characteristic absorption bands for **N-(3-Butynyl)phthalimide** would include:
 - Strong C=O stretching vibrations for the imide carbonyl groups.
 - C-N stretching vibrations.
 - Aromatic C-H and C=C stretching.





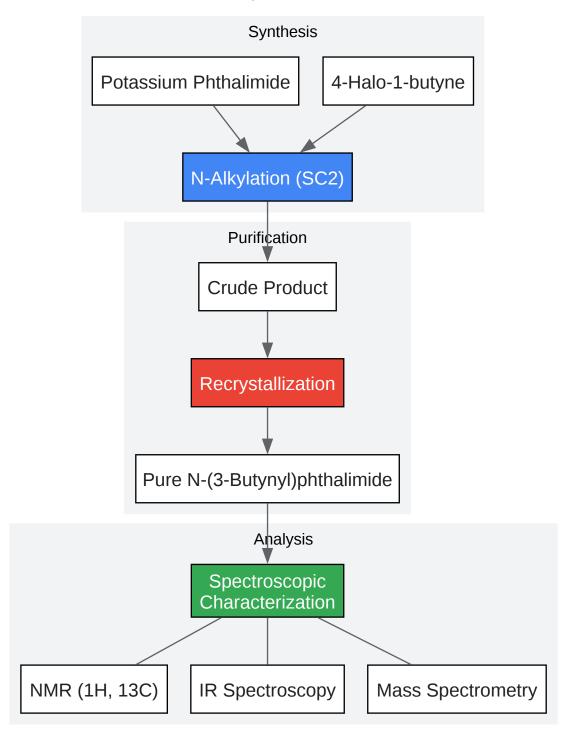


- A sharp C≡C-H stretching band for the terminal alkyne.
- A C≡C stretching band.
- 3. Mass Spectrometry (MS):
- Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[2][12] The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 199.21.

The general workflow for the synthesis and characterization of **N-(3-Butynyl)phthalimide** is depicted in the diagram below.



General Experimental Workflow



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Workflow for synthesis and characterization.



Applications in Research and Development

N-(3-Butynyl)phthalimide is primarily utilized as a building block in organic synthesis. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

- Proteomics Research: As a terminal alkyne-substituted compound, it can be used in proteomics research, likely as a chemical probe for techniques like bioorthogonal chemistry.
 [1]
- Primary Amine Synthesis: The phthalimide group can be cleaved under various conditions (e.g., using hydrazine or acidic/basic hydrolysis) to unmask a primary amine.[7] This makes the compound a precursor to 3-butyn-1-amine, a useful intermediate.
- Click Chemistry: The terminal alkyne is a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient formation of triazole-linked structures.

Safety and Handling

According to GHS classifications, **N-(3-Butynyl)phthalimide** is considered a warning-level hazard. It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319). [2] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[4] It is classified as a combustible solid.[4]

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